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Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications

in molecular biology, diagnostics, and therapeutics. Sulfo-Cy3-Methyltetrazine is a water-

soluble, bright orange fluorescent dye activated with a methyltetrazine moiety. This reagent is

designed for the highly specific and rapid labeling of nucleic acids that have been modified to

contain a trans-cyclooctene (TCO) group. The labeling reaction is based on the inverse-

electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction

between the tetrazine and the TCO group.[1] This reaction is exceptionally fast, proceeds

under mild, aqueous conditions without the need for a catalyst, and offers high specificity,

minimizing off-target labeling in complex biological samples.[1][2]

The Sulfo-Cy3 dye is a sulfonated version of the popular Cy3 dye, which enhances its water

solubility and reduces aggregation, making it ideal for labeling biomolecules in aqueous buffers.

[3][4] Its fluorescent properties, characterized by a high extinction coefficient and good

quantum yield, make it readily detectable with standard fluorescence instrumentation.[5][6]

This document provides detailed protocols for the enzymatic and post-synthesis modification of

nucleic acids to incorporate TCO groups, followed by a robust protocol for labeling with Sulfo-
Cy3-Methyltetrazine and subsequent purification of the fluorescently labeled product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12280861?utm_src=pdf-interest
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jp072912u
https://pubs.acs.org/doi/10.1021/jp072912u
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://broadpharm.com/product/bp-25526
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://www.lumiprobe.com/p/sulfo-cy3-nhs-ester
https://www.lumiprobe.com/t/fluorophores/sulfo-cy3
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reaction and Workflow
The core of the labeling strategy is the bioorthogonal reaction between a TCO-modified nucleic

acid and Sulfo-Cy3-Methyltetrazine. This reaction is highly efficient and forms a stable

covalent bond.
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Figure 1: TCO-Tetrazine Ligation Reaction.

The overall experimental process involves two main stages: the introduction of the TCO group

into the nucleic acid and the subsequent labeling with the tetrazine-modified dye.
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Experimental Workflow
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Figure 2: General Experimental Workflow.
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Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling method. The

table below summarizes key quantitative parameters associated with this technique and the

Sulfo-Cy3 fluorophore.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Reaction Kinetics

Second-Order Rate Constant >800 M⁻¹s⁻¹

Generally for TCO-tetrazine

reactions, enabling efficient

labeling at low concentrations.

[1][7]

~210 M⁻¹s⁻¹

A specific reported rate for a

TCO-tetrazine reaction in PBS

at 37°C.[8]

Labeling Efficiency

Conversion (Long Linker) 81-90%

Achieved with TCO-dNTPs

featuring a longer PEG3 linker,

as analyzed by PAGE.

Conversion (Short Linker) 42-64%

Achieved with TCO-dNTPs

featuring a shorter

propargylcarbamate linker,

highlighting the importance of

linker length.

Fluorophore Properties (Sulfo-

Cy3)

Excitation Maximum (λex) ~554-555 nm [3][4][9]

Emission Maximum (λem) ~568-572 nm [3][4][9]

Extinction Coefficient ~150,000-162,000 M⁻¹cm⁻¹ [3][5]

Fluorescence Quantum Yield

(Free Dye)
~0.1 [5]

Fluorescence Quantum Yield

(on ssDNA)
~0.09 (decreases on dsDNA)

The quantum yield is sensitive

to the local environment and

can change upon conjugation

and hybridization.[1][10]
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Experimental Protocols
Protocol 1: Enzymatic Incorporation of TCO into DNA via
PCR
This protocol describes the incorporation of a trans-cyclooctene-modified deoxythymidine

triphosphate (TCO-TTP) into a DNA strand during a polymerase chain reaction (PCR). The

resulting TCO-containing PCR product can then be directly used for labeling.

Materials:

DNA template

Forward and reverse primers

KOD XL DNA polymerase (or another suitable polymerase tolerant of modified dNTPs)

Standard dNTP mix (dATP, dCTP, dGTP)

trans-Cyclooctene-dUTP (TCO-dUTP) or trans-Cyclooctene-dCTP (TCO-dCTP)

PCR buffer

Nuclease-free water

Procedure:

Set up the PCR reaction: In a sterile PCR tube, combine the following components. The final

volume is typically 20-50 µL.

10X PCR Buffer: 5 µL

dNTPs (10 mM each of dATP, dCTP, dGTP): 1 µL

TCO-dUTP (10 mM): 1 µL (This replaces dTTP in the reaction)

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL
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DNA Template (10 ng/µL): 1 µL

KOD XL DNA Polymerase (1 U/µL): 0.5 µL

Nuclease-free water: to a final volume of 50 µL

Perform thermal cycling: The following conditions are a general guideline and should be

optimized for your specific primers and template.

Initial Denaturation: 95°C for 2 minutes

30-35 Cycles:

Denaturation: 95°C for 20 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 30 seconds (adjust for amplicon length)

Final Extension: 72°C for 5 minutes

Hold: 4°C

Analyze PCR product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel

to confirm successful amplification and correct product size.

Purify the TCO-modified PCR product: Use a standard PCR purification kit (spin column-

based) or ethanol precipitation (see Protocol 4) to remove primers, unincorporated dNTPs,

and enzyme. Elute the purified TCO-modified DNA in nuclease-free water or a suitable buffer

(e.g., 10 mM Tris-HCl, pH 8.0).

Protocol 2: Post-Synthesis Labeling of Amino-Modified
Oligonucleotides with TCO
This protocol is for modifying an oligonucleotide that has been synthesized with a primary

amine group (e.g., at the 5' or 3' end) with a TCO-NHS ester.

Materials:
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Amino-modified oligonucleotide (100 µM stock in nuclease-free water)

TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate buffer, pH 8.5

Nuclease-free water

Procedure:

Prepare TCO-NHS ester stock solution: Immediately before use, dissolve the TCO-PEG-

NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. NHS esters are

moisture-sensitive.

Set up the conjugation reaction:

In a microcentrifuge tube, mix 10 µL of the 100 µM amino-modified oligonucleotide (1

nmol) with 80 µL of 1 M Sodium Bicarbonate buffer.

Add a 20-fold molar excess of the TCO-NHS ester. For 1 nmol of oligo, this would be 2 µL

of the 10 mM stock solution (20 nmol).

Adjust the final volume to 100 µL with nuclease-free water if necessary.

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours in the

dark.

Purify the TCO-modified oligonucleotide: Remove the excess TCO-NHS ester and by-

products using ethanol precipitation (see Protocol 4) or a desalting spin column suitable for

oligonucleotides.

Protocol 3: Labeling of TCO-Modified Nucleic Acids with
Sulfo-Cy3-Methyltetrazine
This protocol describes the final labeling step, reacting the TCO-modified nucleic acid (from

Protocol 1 or 2) with Sulfo-Cy3-Methyltetrazine.
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Materials:

Purified TCO-modified nucleic acid (DNA or RNA)

Sulfo-Cy3-Methyltetrazine

Anhydrous DMSO

Phosphate-Buffered Saline (PBS), pH 7.4

Nuclease-free water

Procedure:

Prepare Sulfo-Cy3-Methyltetrazine stock solution: Dissolve the Sulfo-Cy3-Methyltetrazine
in anhydrous DMSO to a concentration of 1-10 mM. Store any unused portion at -20°C,

protected from light and moisture.

Set up the labeling reaction:

In a microcentrifuge tube, dilute the purified TCO-modified nucleic acid in PBS (pH 7.4). A

typical starting concentration is 0.2-10 µM.

Add Sulfo-Cy3-Methyltetrazine to the reaction. A 5 to 10-fold molar excess of the dye

over the nucleic acid is recommended to ensure complete labeling. For example, for a 50

µL reaction containing TCO-DNA at 10 µM (0.5 nmol), add 2.5-5 nmol of the dye (e.g.,

0.25-0.5 µL of a 10 mM stock).

Incubate: Mix gently and incubate the reaction at room temperature for 30-60 minutes,

protected from light. The reaction is often complete in under 30 minutes due to the fast

kinetics.

Purify the labeled nucleic acid: Proceed immediately to purification to remove the unreacted

dye (see Protocol 4 or 5).

Protocol 4: Purification by Ethanol Precipitation
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This method is effective for removing unincorporated dyes and salts from oligonucleotides >18

nucleotides in length.[11][12]

Materials:

3 M Sodium Acetate, pH 5.2

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)

Procedure:

Initial Setup: To your labeled nucleic acid solution (e.g., 50 µL from Protocol 3), add

nuclease-free water to bring the volume to 100 µL.

Add Salt: Add 1/10th volume (10 µL) of 3 M Sodium Acetate, pH 5.2. Mix well.[13]

Precipitate: Add 2.5 to 3 volumes (relative to the new volume of 110 µL, so add ~300 µL) of

ice-cold 100% ethanol. Vortex briefly.

Incubate: Incubate at -20°C for at least 30 minutes. For very small amounts of nucleic acid,

incubation can be extended to overnight.[14][15]

Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[13]

Wash: Carefully decant the supernatant without disturbing the pellet (which may be invisible).

Add 200-500 µL of ice-cold 70% ethanol to wash the pellet.[14]

Centrifuge again: Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

Dry: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes at room

temperature to remove residual ethanol. Do not over-dry.

Resuspend: Resuspend the purified, labeled nucleic acid pellet in a desired volume of

nuclease-free water or TE buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34983856/
https://www.researchgate.net/publication/357596904_Purification_of_Labeled_Oligonucleotides_by_Precipitation_with_Ethanol
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/ethanol-precipitation-of-rna-oligonucleotide-protocol.pdf
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 5: Purification by Spin Column
Spin columns are a rapid and convenient method for purifying labeled nucleic acids.[16][17][18]

Materials:

A commercial DNA/RNA purification or desalting spin column kit (e.g., with a silica

membrane).

Binding, wash, and elution buffers (typically provided with the kit).

Microcentrifuge.

Procedure:

Follow Manufacturer's Instructions: The exact steps can vary between manufacturers, but

the general principle is as follows.

Binding: Add a high-salt binding buffer (often containing guanidine HCl and isopropanol) to

your labeling reaction mixture.[19]

Load: Transfer the mixture to the spin column (placed in a collection tube).

Centrifuge: Centrifuge for 30-60 seconds at ~10,000 x g. The labeled nucleic acid will bind to

the silica membrane, and the unreacted dye and salts will pass through into the collection

tube. Discard the flow-through.[19]

Wash: Add a wash buffer (typically containing ethanol) to the column and centrifuge again.

Repeat this step as recommended by the manufacturer to remove all impurities.

Dry Spin: Perform a final centrifugation of the empty column to remove any residual ethanol.

[19]

Elute: Place the column in a clean, sterile collection tube. Add a low-salt elution buffer (e.g.,

10 mM Tris-HCl, pH 8.5) or nuclease-free water directly to the center of the membrane.

Incubate for 1-2 minutes.

Collect: Centrifuge for 1 minute at ~10,000 x g to collect the purified, labeled nucleic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. broadpharm.com [broadpharm.com]

3. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

5. lumiprobe.com [lumiprobe.com]

6. lumiprobe.com [lumiprobe.com]

7. vectorlabs.com [vectorlabs.com]

8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging -
PMC [pmc.ncbi.nlm.nih.gov]

9. medchemexpress.com [medchemexpress.com]

10. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently
to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental
Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

14. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

15. horizondiscovery.com [horizondiscovery.com]

16. Filter paper-based spin column method for cost-efficient DNA or RNA purification - PMC
[pmc.ncbi.nlm.nih.gov]

17. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN
Biotechnologie GmbH [ahn-bio.com]

18. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b12280861?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jp072912u
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://broadpharm.com/product/bp-25526
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://www.lumiprobe.com/p/sulfo-cy3-nhs-ester
https://www.lumiprobe.com/t/fluorophores/sulfo-cy3
https://vectorlabs.com/tco-tetrazine-conjugation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3304098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3304098/
https://www.medchemexpress.com/CY3.html
https://pubmed.ncbi.nlm.nih.gov/17718469/
https://pubmed.ncbi.nlm.nih.gov/17718469/
https://pubmed.ncbi.nlm.nih.gov/34983856/
https://pubmed.ncbi.nlm.nih.gov/34983856/
https://www.researchgate.net/publication/357596904_Purification_of_Labeled_Oligonucleotides_by_Precipitation_with_Ethanol
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/ethanol-precipitation-of-rna-oligonucleotide-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6286138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6286138/
https://ahn-bio.com/how-spin-columns-work-in-nucleic-acid-purification-a-step-by-step-guide/
https://ahn-bio.com/how-spin-columns-work-in-nucleic-acid-purification-a-step-by-step-guide/
https://en.wikipedia.org/wiki/Spin_column-based_nucleic_acid_purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. coleman-lab.org [coleman-lab.org]

To cite this document: BenchChem. [Application Notes: Labeling Nucleic Acids with Sulfo-
Cy3-Methyltetrazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12280861#labeling-nucleic-acids-with-sulfo-cy3-
methyltetrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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